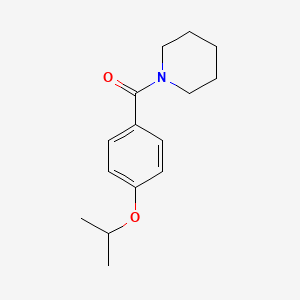
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been studied in different contexts. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Moreover, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to have different biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest in cancer cells. It has also been shown to increase the levels of acetylcholine, which is a neurotransmitter that is depleted in Alzheimer's disease. Moreover, it has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.
実験室実験の利点と制限
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized through different methods. It has shown promising results in different fields of scientific research, making it a potential drug candidate for various diseases. However, there are also some limitations for lab experiments. It has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider in drug development.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One direction is to study its potential as a drug candidate for the treatment of cancer, neurodegenerative diseases, and bacterial and fungal infections. Another direction is to study its mechanism of action in more detail, to understand how it induces apoptosis, inhibits amyloid-beta aggregation, and disrupts cell membranes. Moreover, future research could focus on optimizing its synthesis methods and studying its toxicity and pharmacokinetics.
合成法
The synthesis of N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been achieved through different methods. One of the methods involves the reaction of 4-chlorobenzylamine with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-chlorobenzylamine with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid chloride in the presence of a base such as triethylamine.
科学的研究の応用
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been studied for its potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, it has been studied for its potential as an antibacterial and antifungal agent.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-19(2,23)12-11-14-3-7-16(8-4-14)18(22)21-13-15-5-9-17(20)10-6-15/h3-10,23H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSAXMOCPJVACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)





![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)

![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)
![N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5857455.png)

